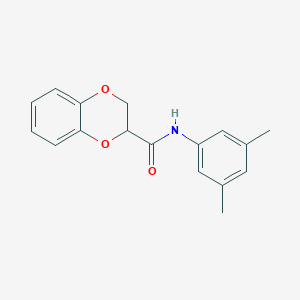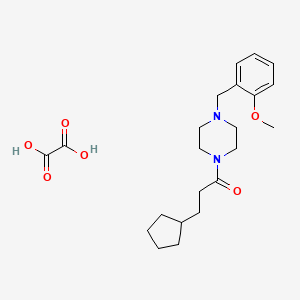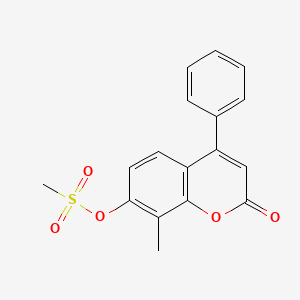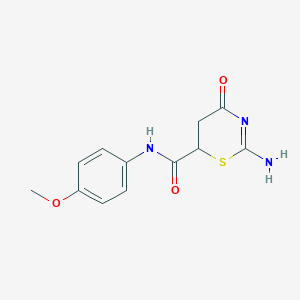
4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine, also known as CMTM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CMTM is a thiazole derivative that has been shown to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor effects. In
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to have antitumor effects in various cancer cell lines, including lung cancer, breast cancer, and liver cancer.
Mecanismo De Acción
The exact mechanism of action of 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine is not yet fully understood. However, it has been suggested that 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine may exert its pharmacological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine may also modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to exhibit a range of biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in the serum and tissues of animals with inflammation. Additionally, 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to reduce pain behavior in animal models of pain. In cancer models, 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine is its broad range of pharmacological activities, which makes it a promising candidate for the development of new drugs. Additionally, 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine has been shown to exhibit low toxicity in animal models, suggesting that it may be safe for use in humans. However, one limitation of 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine is its relatively low solubility in water, which may make it difficult to administer in certain formulations.
Direcciones Futuras
Future research on 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine should focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies are needed to determine the optimal dosage and administration route for 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine in humans. Finally, future studies should explore the potential of 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine as a therapeutic agent for various inflammatory and cancer-related diseases.
Métodos De Síntesis
The synthesis of 4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine involves the reaction of 4-chlorobenzenethiol with 4-methylacetophenone in the presence of ammonium acetate and acetic anhydride, followed by the reaction of the resulting intermediate with 4-methylphenylamine. The final product is obtained after purification through recrystallization.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2S/c1-11-3-9-15(10-4-11)19-17-20-16(12(2)21-17)13-5-7-14(18)8-6-13/h3-10H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHQHCDIIGGLBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=C(S2)C)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenyl)-5-methyl-N-(4-methylphenyl)-1,3-thiazol-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N'-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5209579.png)
![2-[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B5209580.png)
![N~2~-benzyl-N~1~-(2-ethoxyphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5209582.png)



![1'-[(2-methyl-1,3-thiazol-5-yl)methyl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5209628.png)


![5-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-piperidinone](/img/structure/B5209644.png)
![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5209651.png)

![3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile](/img/structure/B5209661.png)
![8-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5209663.png)